molecular formula C21H21Cl2NO3 B12302499 5-chloro-1-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-3-methyl-1H-indole-2-carboxylic acid

5-chloro-1-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B12302499
M. Wt: 406.3 g/mol
InChI Key: KSRXKJUPVWZCSA-UHFFFAOYSA-N
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Description

5-chloro-1-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-3-methyl-1H-indole-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-substituted indole ring, a propyl chain linked to a chlorinated dimethylphenoxy group, and a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-3-methyl-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where the chlorinated indole reacts with a propyl halide.

    Formation of the Phenoxy Group: The phenoxy group is introduced by reacting the propyl-substituted indole with 4-chloro-3,5-dimethylphenol under basic conditions.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-3-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

5-chloro-1-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-3-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-1-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-indole-3-carboxylic acid
  • 4-chloro-3,5-dimethylphenol
  • 3-methylindole

Uniqueness

The uniqueness of 5-chloro-1-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-3-methyl-1H-indole-2-carboxylic acid lies in its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21Cl2NO3

Molecular Weight

406.3 g/mol

IUPAC Name

5-chloro-1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-3-methylindole-2-carboxylic acid

InChI

InChI=1S/C21H21Cl2NO3/c1-12-9-16(10-13(2)19(12)23)27-8-4-7-24-18-6-5-15(22)11-17(18)14(3)20(24)21(25)26/h5-6,9-11H,4,7-8H2,1-3H3,(H,25,26)

InChI Key

KSRXKJUPVWZCSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCCN2C3=C(C=C(C=C3)Cl)C(=C2C(=O)O)C

Origin of Product

United States

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